molecular formula C9H5ClN4S B1521605 6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152551-96-6

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1521605
CAS No.: 1152551-96-6
M. Wt: 236.68 g/mol
InChI Key: UIBXBZPWKNYOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C9H5ClN4S and a molecular weight of 236.68 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9 (14 (8)13-7)6-3-4-15-5-6/h1-5H .


Physical and Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 236.68 .

Scientific Research Applications

1. Synthesis and Structural Characterization

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized using NMR, IR, mass spectral studies, and X-ray diffraction. These compounds are noted for their crystallization in various systems and space groups, with detailed density functional theory (DFT) calculations confirming their structures (Sallam et al., 2021). Similar studies were conducted on other derivatives, emphasizing their crystalline structure and molecular interactions (Sallam et al., 2021).

2. Potential in Medicinal Chemistry

These derivatives have shown significant pharmaceutical importance, particularly in medicinal chemistry. For instance, triazolo-pyridazine-6-yl-substituted piperazines, synthesized from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, demonstrated potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).

3. Biological Activities

The derivatives have also been explored for various biological activities. For example, certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines exhibited significant cytotoxic activities against leukemia cell lines and breast adenocarcinoma cells, highlighting their potential as cytotoxic agents (Mamta et al., 2019). Additionally, some newly synthesized derivatives showed promising antiviral activity against hepatitis-A virus (HAV), suggesting their potential in antiviral therapy (Shamroukh & Ali, 2008).

4. Applications in Agriculture

In the agricultural field, pyridazine derivatives, including this compound, have been used for various purposes such as insecticidal, herbicidal, and as plant growth regulators. The docking studies against fungal pathogens like Fusarium oxysporum highlight their potential use in managing agricultural pests and diseases (Sallam et al., 2022).

Future Directions

Given the lack of specific information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes , suggesting potential applications in pharmaceutical research.

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to the active site, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By influencing this pathway, this compound can alter cell growth and survival. Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a decrease in the production of specific metabolites, affecting cellular functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound has shown stability under various conditions, maintaining its biochemical activity over time . Prolonged exposure to this compound can lead to cellular adaptation, where cells develop resistance to its effects. Additionally, degradation products of the compound may exhibit different biochemical properties, influencing the overall outcome of long-term studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites. Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell.

Properties

IUPAC Name

6-chloro-3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBXBZPWKNYOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.